(3R,5R)-2-Amino-1,9-dihydro-9-(5-(hydroxymethyl)-3-pyrrolidinyl)-6H-purin-6-one
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Overview
Description
(3R,5R)-2-Amino-1,9-dihydro-9-(5-(hydroxymethyl)-3-pyrrolidinyl)-6H-purin-6-one is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a purine base linked to a pyrrolidine ring with a hydroxymethyl group. Its molecular formula is C10H14N6O2, and it has a molecular weight of 250.2572 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R)-2-Amino-1,9-dihydro-9-(5-(hydroxymethyl)-3-pyrrolidinyl)-6H-purin-6-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group is introduced via a hydroxymethylation reaction, often using formaldehyde as the reagent.
Coupling with the Purine Base: The final step involves coupling the pyrrolidine derivative with a purine base under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and high-throughput screening to identify the most efficient reaction conditions .
Chemical Reactions Analysis
Types of Reactions
(3R,5R)-2-Amino-1,9-dihydro-9-(5-(hydroxymethyl)-3-pyrrolidinyl)-6H-purin-6-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The amino group and other functional groups can participate in substitution reactions, leading to a variety of products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products
Scientific Research Applications
(3R,5R)-2-Amino-1,9-dihydro-9-(5-(hydroxymethyl)-3-pyrrolidinyl)-6H-purin-6-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (3R,5R)-2-Amino-1,9-dihydro-9-(5-(hydroxymethyl)-3-pyrrolidinyl)-6H-purin-6-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N6-methyladenosine: A modified nucleoside with similar structural features but different biological roles.
2-amino-9-(5-hydroxymethyl)pyrrolidin-3-yl-3,9-dihydro-6H-purin-6-one: A closely related compound with slight structural variations.
Uniqueness
(3R,5R)-2-Amino-1,9-dihydro-9-(5-(hydroxymethyl)-3-pyrrolidinyl)-6H-purin-6-one stands out due to its unique combination of functional groups and structural features, which confer specific chemical reactivity and biological activity .
Properties
CAS No. |
135042-31-8 |
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Molecular Formula |
C10H14N6O2 |
Molecular Weight |
250.26 g/mol |
IUPAC Name |
2-amino-9-[(3R,5R)-5-(hydroxymethyl)pyrrolidin-3-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H14N6O2/c11-10-14-8-7(9(18)15-10)13-4-16(8)6-1-5(3-17)12-2-6/h4-6,12,17H,1-3H2,(H3,11,14,15,18)/t5-,6-/m1/s1 |
InChI Key |
AIGZVXBNMRGGBY-PHDIDXHHSA-N |
Isomeric SMILES |
C1[C@H](CN[C@H]1CO)N2C=NC3=C2N=C(NC3=O)N |
Canonical SMILES |
C1C(CNC1CO)N2C=NC3=C2N=C(NC3=O)N |
Origin of Product |
United States |
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